![molecular formula C20H17ClF3N5O4S3 B3001070 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 389073-63-6](/img/structure/B3001070.png)
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of benzenesulfonamide with a complex structure that includes a thiadiazole ring and a trifluoromethyl group. This type of compound is typically of interest due to its potential biological activity, particularly as an inhibitor of human carbonic anhydrase isoenzymes, which are involved in various physiological processes including respiration and the regulation of pH in tissues .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the formation of intermediates such as N-benzimidoylaminodimethylsulfonium chloride, which can be further modified to produce thiadiazole derivatives . The synthesis of the specific compound mentioned would likely involve the introduction of the trifluoromethyl group and the formation of the thiadiazole ring, followed by the attachment of the sulfonamide functionality.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is known to confer certain chemical properties and reactivity patterns to the molecule. The presence of the trifluoromethyl group is also significant, as it can influence the electronic distribution within the molecule and potentially enhance its binding affinity to target enzymes .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be quite varied. For instance, N-chloro derivatives can react with potassium thiocyanate to form thiadiazolyl derivatives . The presence of the sulfonamide group also suggests potential for further chemical modifications, as sulfonamides are known to participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would be influenced by their molecular structure. The presence of the trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its ability to cross cell membranes. The thiadiazole ring could contribute to the compound's stability and its interaction with biological targets. The sulfonamide functionality is known to be crucial for the interaction with carbonic anhydrase enzymes, as it mimics the natural substrate of the enzyme, thereby allowing the compound to act as an inhibitor .
Propiedades
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N5O4S3/c1-29(2)36(32,33)13-6-3-11(4-7-13)17(31)26-18-27-28-19(35-18)34-10-16(30)25-15-9-12(20(22,23)24)5-8-14(15)21/h3-9H,10H2,1-2H3,(H,25,30)(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDSWKSXPAHJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

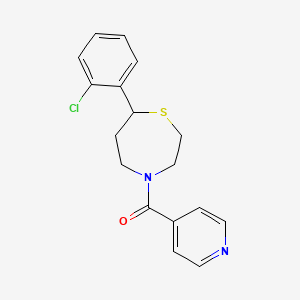
![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)
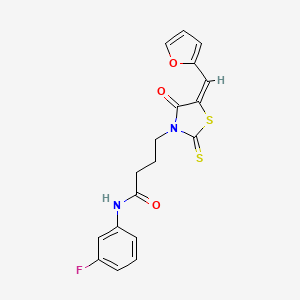
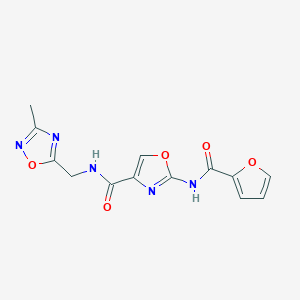
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

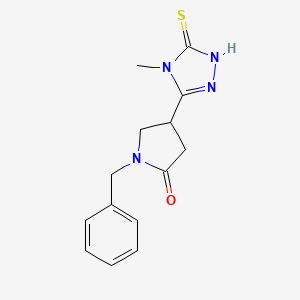
![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one](/img/structure/B3001008.png)
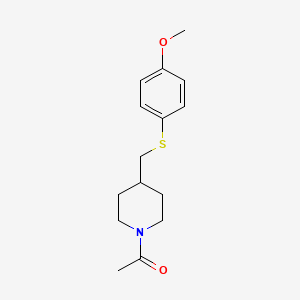
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B3001010.png)